molecular formula C19H21N5O3S B2821857 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide CAS No. 887348-63-2

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide

Cat. No.: B2821857
CAS No.: 887348-63-2
M. Wt: 399.47
InChI Key: ZTUMCFDXPNQNPF-UHFFFAOYSA-N
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Description

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound contains multiple functional groups, including tetrazole, thioether, and amide, which contribute to its reactivity and utility in various reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide involves several key steps:

  • Formation of the Tetrazole Ring: : This step typically involves the reaction of a hydrazine derivative with an appropriate nitrile compound in the presence of an acid catalyst.

  • Introduction of the Thioether Linkage: : The thioether is generally introduced through a nucleophilic substitution reaction, where a thiol derivative is reacted with a haloalkane or similar electrophilic compound.

  • Formation of the Amide Bond: : The amide bond is usually formed by reacting the resulting product with an amine derivative in the presence of a coupling agent such as carbodiimide or through the use of an acid chloride intermediate.

Industrial Production Methods

Industrial production methods may vary depending on the scale of production and the desired purity of the compound. Commonly, large-scale synthesis involves:

  • Batch Reaction Processes: : Using large reactors to perform each step sequentially, followed by purification steps.

  • Continuous Flow Synthesis: : Utilizes a continuous flow reactor to streamline the production process, enhancing efficiency and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidizing agents can convert thioether groups into sulfoxides or sulfones.

  • Reduction: : Reducing agents can potentially reduce nitro groups, if present, to amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions due to its functional groups.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Common reducing agents involve lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: : Nucleophiles such as thiols, amines, or other alkylating agents can be used.

Major Products

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Corresponding amines, if applicable.

  • Substitution: : Varied derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide is utilized in various scientific fields:

  • Chemistry: : As a building block in organic synthesis, especially for creating complex molecules for pharmaceuticals.

  • Biology: : Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.

  • Medicine: : Explored for therapeutic applications, particularly in drug design and discovery.

Mechanism of Action

The mechanism of action for 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide involves interacting with specific molecular targets, often proteins or enzymes, altering their activity. The tetrazole ring may bind to metal ions or active sites, while the thioether and amide groups can interact with other functional groups through hydrogen bonding or hydrophobic interactions, modulating the biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methylphenyl)propanamide: : Similar structure but with slight variations in the aromatic rings, affecting its reactivity and biological activity.

  • 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-chlorophenyl)propanamide: : Differing substituents can alter pharmacokinetic properties and potency.

Uniqueness

What sets 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide apart is its combination of functional groups, allowing for a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various research and industrial applications.

Hopefully, this deep dive quenches your thirst for detailed information about this fascinating compound! If there's anything else you want to explore, let me know.

Biological Activity

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

The synthesis of this compound typically involves several steps, including the formation of the tetrazole ring through cyclization reactions and the introduction of the ethoxyphenyl and methoxyphenyl groups via nucleophilic substitutions. The final product is obtained through a coupling reaction involving a thiol-based reagent. The molecular formula of the compound is C19H21N5O3SC_{19}H_{21}N_{5}O_{3}S, with a molecular weight of 399.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The tetrazole ring acts as a bioisostere for carboxylic acids, enabling the compound to bind effectively to enzyme active sites, thereby modulating their activity.
  • Receptor Interaction : The compound may influence receptor pathways relevant in various physiological processes, including inflammation and cancer progression .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that similar tetrazole-containing compounds can induce apoptosis in cancer cells by activating mitochondrial pathways. In vitro assays showed a dose-dependent decrease in cell viability in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

Another area of interest is the antimicrobial activity associated with this compound. Preliminary studies have shown that it possesses inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, although further investigation is required to elucidate specific pathways .

Research Findings Summary

Study Findings Reference
Anticancer ActivityInduces apoptosis in cancer cells; effective against multiple cancer lines
Antimicrobial EffectsInhibitory action against various bacterial strains; potential membrane disruption mechanism
Enzyme InteractionModulates enzyme activity through binding at active sites

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-4-27-15-11-9-14(10-12-15)24-19(21-22-23-24)28-13(2)18(25)20-16-7-5-6-8-17(16)26-3/h5-13H,4H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUMCFDXPNQNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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